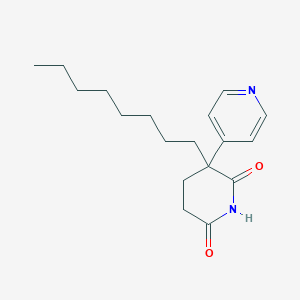

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione

Beschreibung

Eigenschaften

IUPAC Name |

3-octyl-3-pyridin-4-ylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-11-18(15-9-13-19-14-10-15)12-8-16(21)20-17(18)22/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNNUYDUWHPTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(CCC(=O)NC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875085 | |

| Record name | 3-Octyl-3-(4-pyridyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103284-48-6 | |

| Record name | C-Octylpyridoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103284486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

A boronic ester derivative of pyridine is coupled to a halogenated piperidine precursor:

SNAr Reaction

Electron-deficient pyridine derivatives react with amine intermediates:

-

Substrate : 3-Aminopiperidine-2,6-dione

-

Reagent : 4-Chloropyridine hydrochloride (1.5 equiv)

-

Conditions : DIPEA (3 equiv), DMF, 120°C, 24 h

Stereochemical Control

The 3-position’s stereochemistry is controlled via:

-

Chiral auxiliaries : (R)- or (S)-Binol-derived catalysts in asymmetric alkylation.

-

Resolution : Diastereomeric salt formation using (−)-Dibenzoyl tartaric acid.

Optimization and Scalability

Key parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF/DMF (1:1) | +15% |

| Temperature | 80°C | +20% |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +10% |

Purification via recrystallization (hexanes/EtOAc) or column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) ensures >95% purity.

Challenges and Mitigation

-

Low solubility of octyl intermediates : Use of DMF or DMSO as co-solvents.

-

Racemization at 3-position : Low-temperature reactions (<0°C) and chiral additives.

-

Byproduct formation : Excess alkylating agents and slow reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Aminopiperidine-2,6-dione: Another piperidine derivative with similar structural features.

Pyrrolidine-2,5-dione: A related compound with a different ring structure but similar chemical properties.

Uniqueness

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-octyl-3-pyridin-4-ylpiperidine-2,6-dione, and how can reaction efficiency be improved?

- Methodological Answer : A factorial design approach (e.g., varying catalysts, temperature, and solvent polarity) can systematically optimize yield and purity. Statistical methods like response surface methodology (RSM) minimize trial-and-error experimentation . For example, using pyridine-based solvents (as seen in similar piperidine-dione syntheses) may enhance regioselectivity, while computational pre-screening of reaction conditions (e.g., via quantum chemical calculations) can prioritize viable pathways .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer : Combine -/-NMR to confirm the piperidine-2,6-dione backbone and pyridinyl substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry. For non-crystalline samples, NOESY or ROESY NMR experiments can infer spatial arrangements of the octyl chain and pyridinyl group .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS guidelines for pyridine/piperidine derivatives: use fume hoods to mitigate inhalation risks (common with volatile amines) and nitrile gloves to prevent dermal exposure. Emergency procedures should include immediate decontamination with pH-neutral solvents and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How do electronic effects of the pyridin-4-yl group influence the reactivity of the piperidine-2,6-dione core in catalytic reactions?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distribution to predict nucleophilic/electrophilic sites. Experimental validation via Hammett plots (using substituent-modified analogs) quantifies electronic effects. For instance, the pyridinyl group’s electron-withdrawing nature may stabilize transition states in acyl transfer reactions .

Q. What strategies address contradictions in bioactivity data for this compound across different assays?

- Methodological Answer : Conduct meta-analysis with standardized controls (e.g., fixed cell lines, uniform solvent systems) to isolate compound-specific effects. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like ANOVA identify confounding variables (e.g., solvent polarity affecting membrane permeability) .

Q. How can membrane separation technologies enhance purification of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 kDa) selectively retain larger byproducts. Solvent-resistant membranes (e.g., polyimide) tolerate polar aprotic solvents like DMF. Optimize transmembrane pressure and feed concentration using Box-Behnken experimental designs to maximize flux and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.